molecular formula C20H18Cl2N4OS2 B2663980 (E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride CAS No. 1217248-29-7

(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-chlorobenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride

Cat. No.: B2663980
CAS No.: 1217248-29-7
M. Wt: 465.41
InChI Key: CGKRZNWAMJYHHA-USRGLUTNSA-N
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Description

The compound contains several functional groups including an imidazole ring, a chlorobenzo[d]thiazole ring, and a thiophene ring. These are all heterocyclic compounds, which are often found in pharmaceuticals and other biologically active compounds .

Scientific Research Applications

Synthesis and Characterization

One study focused on the synthesis and characterization of substituted (benzo[b]thiophen-2-yl)-4-methyl-4,5-dihydro-1H-imidazol-5-ones, indicating the importance of such compounds in developing new chemical entities with potential applications in various fields, including medicinal chemistry and materials science (Sedlák et al., 2008). The research on synthesizing these compounds sheds light on the broader context of developing novel chemicals with unique properties for scientific exploration.

Biological Activity and Applications

  • Antimicrobial Properties : Thiosemicarbazide derivatives, acting as precursors for synthesizing compounds with imidazole rings, have been assessed for their antimicrobial activities. These studies suggest the potential for developing new antimicrobial agents based on similar chemical frameworks (Elmagd et al., 2017).

  • Insecticidal Potential : Compounds containing thiazole moieties, similar to the chemical structure of interest, have been synthesized and evaluated for their insecticidal activities against pests like Spodoptera littoralis. These studies highlight the potential of such compounds in developing new insecticidal formulations (Soliman et al., 2020).

  • Antioxidant Activity : Benzothiazole derivatives have shown antioxidant activity, which could be beneficial in mitigating oxidative stress-related conditions. This suggests the potential application of such compounds in designing antioxidant therapies or supplements (Cabrera-Pérez et al., 2016).

Safety and Biochemical Impacts

  • Chemistry and Safety of Acrylamide : While focusing on acrylamide itself, a compound structurally related to the chemical of interest, research provides insight into the chemistry, biochemistry, and safety aspects of acrylamide, which is relevant for understanding the properties and safety profile of related compounds (Friedman, 2003).

Properties

IUPAC Name

(E)-N-(4-chloro-1,3-benzothiazol-2-yl)-N-(3-imidazol-1-ylpropyl)-3-thiophen-2-ylprop-2-enamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4OS2.ClH/c21-16-5-1-6-17-19(16)23-20(28-17)25(11-3-10-24-12-9-22-14-24)18(26)8-7-15-4-2-13-27-15;/h1-2,4-9,12-14H,3,10-11H2;1H/b8-7+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKRZNWAMJYHHA-USRGLUTNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)C=CC4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=C(S2)N(CCCN3C=CN=C3)C(=O)/C=C/C4=CC=CS4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18Cl2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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